5-ACETYL-2,2'-BITHIENYL
Overview
Description
5-ACETYL-2,2'-BITHIENYL is a synthetic organic compound with the molecular formula C12H10OS2. It is characterized by its yellow crystalline powder form and is soluble in organic solvents such as chloroform and methanol. This compound is also known by other names such as 5-acetyl-2,2’-bithiophene and 1-(2,2’-bithiophenyl-5-yl)ethanone .
Preparation Methods
The synthesis of 5-ACETYL-2,2'-BITHIENYL involves several routes. One common method includes the reaction of 2,2’-bithiophene with acetyl chloride in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-ACETYL-2,2'-BITHIENYL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using halogens or nitrating agents.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired product formation.
Scientific Research Applications
5-ACETYL-2,2'-BITHIENYL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-ACETYL-2,2'-BITHIENYL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparison with Similar Compounds
5-ACETYL-2,2'-BITHIENYL can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar in structure but with only one thiophene ring.
2,2’-Bithiophene: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.
The uniqueness of this compound lies in its dual thiophene rings and acetyl group, which confer specific chemical and physical properties that are valuable in various applications.
Biological Activity
5-Acetyl-2,2'-bithienyl is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of two thiophene rings connected by a carbon-carbon bond, with an acetyl group attached at one position. This structural configuration contributes to its unique chemical properties and biological activities.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound disrupts the cell cycle, leading to increased apoptosis rates in cancer cells like MCF-7 (breast cancer) and A375 (melanoma) .
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress by increasing ROS levels, which further promotes cell death .
2. Antimicrobial Effects
This compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, suggesting potential as an antimicrobial agent .
3. Antioxidant Properties
The compound also exhibits antioxidant activity, which can protect cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes .
- Modulation of Signaling Pathways : It alters various signaling pathways that regulate cell proliferation and survival .
- Interaction with Biomolecules : The compound binds to specific biomolecules, influencing their function and contributing to its biological effects .
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
Study | Model | Findings |
---|---|---|
Study A | MCF-7 Cells | Induced apoptosis via ROS generation |
Study B | A375 Cells | Cell cycle arrest observed; increased cytotoxicity |
Study C | Bacterial Strains | Significant antibacterial activity noted |
These case studies underscore the compound's potential utility in therapeutic applications.
Properties
IUPAC Name |
1-(5-thiophen-2-ylthiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGAOTYPISAEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345689 | |
Record name | 1-([2,2'-Bithiophen]-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3515-18-2 | |
Record name | 1-([2,2'-Bithiophen]-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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